N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazine core substituted with a 4-phenylpiperazine moiety and a sulfanyl-linked acetamide group. This report compares its structural, synthetic, and biological properties with analogous compounds to elucidate structure-activity relationships (SARs) and functional trends.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-19-7-9-20(10-8-19)17-27-22(30)18-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12H,13-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFLDIUYWZHCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Alkyl Substituents: The tert-butyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, bases (e.g., NaOH, KOH), acids (e.g., HCl, H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Piperazine Substitutions
The 4-phenylpiperazine group in the target compound is a key pharmacophore for receptor binding. Analogues with modified piperazine substituents exhibit distinct bioactivity profiles:
- 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () replaces the phenyl group with a 2,4-dichlorophenyl moiety, enhancing dopamine D3 receptor selectivity due to halogen-induced electronic effects .
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () substitutes phenyl with a sulfonyl group, likely improving solubility but reducing CNS penetration .
Table 1: Piperazine Substituent Impact
Heterocyclic Core Modifications
The pyrazine core in the target compound is critical for π-π stacking interactions. Substitution with other heterocycles alters activity:
Table 2: Heterocyclic Core Influence
Acetamide Substituents
The (4-methylphenyl)methyl group on the acetamide influences lipophilicity and bioavailability:
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide () uses an iodophenyl group, increasing antibacterial potency due to halogen-driven membrane disruption .
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () introduces an indole group, enhancing enzyme inhibition via π-stacking .
Biological Activity
N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, with the CAS number 1029733-68-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.6 g/mol. The compound features a complex structure that includes a phenylpiperazine moiety, which is often associated with various pharmacological activities.
Anticonvulsant Activity
Research has shown that derivatives of piperazine, including those similar to this compound, exhibit anticonvulsant properties. A study synthesized various N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The findings indicated that certain derivatives demonstrated significant protection against seizures in the maximal electroshock (MES) test at doses ranging from 100 to 300 mg/kg, highlighting their potential as anticonvulsants .
The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. The presence of the piperazine ring is crucial as it enhances binding affinity to receptor sites associated with seizure activity .
Synthesis and Evaluation
The synthesis of this compound follows established protocols for creating piperazine derivatives. The synthetic route typically involves alkylation reactions leading to the formation of the desired amide bond .
Case Studies
Several studies have documented the biological activity of related compounds. For instance:
- Anticonvulsant Efficacy : A derivative similar to N-[methylphenyl]acetamide was tested in MES models, showing protective effects at specific dosages .
- Neuropharmacological Impact : Studies on piperazine derivatives have revealed their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1029733-68-3 |
| Molecular Formula | |
| Molecular Weight | 433.6 g/mol |
| Anticonvulsant Activity | Effective in MES test |
| Typical Dosage | 100 - 300 mg/kg |
Q & A
Q. What synthetic routes are commonly employed for N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, and how is purity ensured?
- Methodological Answer : Synthesis involves multi-step protocols:
- Step 1 : Preparation of pyrazine intermediates via nucleophilic substitution to introduce the sulfanyl group.
- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) to attach the acetamide moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water).
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) for >95% purity; ¹H/¹³C NMR to confirm structural integrity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and S–S/C–N bonds (~500–700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 450.12).
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths/angles (e.g., C–S bond at 1.78 Å) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro screening :
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination via fluorometric/colorimetric readouts).
- Antimicrobial activity : MIC tests against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How is the compound’s stability assessed under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/basic hydrolysis (0.1M HCl/NaOH, 24–72 hrs), followed by HPLC to monitor degradation products.
- Photostability under UV light (ICH Q1B guidelines).
- Kinetic Analysis : Arrhenius plots to predict shelf-life at 25°C .
Q. What computational tools predict its physicochemical properties?
- Methodological Answer :
- Software :
- ADMET Prediction : SwissADME for logP (e.g., 3.2), solubility (LogS = -4.5), and bioavailability.
- Molecular Dynamics : GROMACS to simulate membrane permeability.
- Docking Studies : AutoDock Vina for preliminary receptor-ligand interaction profiling (e.g., dopamine D2 receptor) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Reaction Optimization :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalyst Use : Pd/C for hydrogenation steps or TEMPO for oxidation control.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 mins).
- Byproduct Mitigation :
- Inline Monitoring : ReactIR tracks intermediate formation.
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal reagent ratios .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Root Cause Analysis :
- Tautomerism/Conformers : Variable-temperature NMR (VT-NMR) detects dynamic equilibria.
- Crystal vs. Solution State : Compare X-ray structures with DFT-optimized gas-phase geometries (B3LYP/6-31G* basis set).
- Validation : 2D NMR (COSY, NOESY) clarifies spin-spin coupling ambiguities .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced efficacy?
- Methodological Answer :
- SAR Workflow :
Pharmacophore Mapping : Identify critical groups (e.g., sulfanyl for H-bonding, piperazine for receptor binding).
Analog Synthesis : Replace phenyl with fluorophenyl () or introduce methyl groups ().
Biological Testing : Compare IC₅₀ values across analogs to derive activity cliffs.
- Case Study : Fluorine substitution at the 4-position of the phenyl ring () improved metabolic stability by 40% .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Methodological Answer :
Q. How do molecular dynamics simulations inform its interaction with biological targets?
- Methodological Answer :
- Protocol :
System Setup : Embed the compound in a lipid bilayer (POPC) and solvate with TIP3P water.
Force Fields : CHARMM36 for ligands; AMBER for proteins.
Simulation : 100 ns MD runs (NAMD/GROMACS) to assess binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
